“2-(Piperidin-4-yloxy)pyrimidine” is a chemical compound with the molecular formula C9H13N3O . It is a derivative of pyrimidine, a basic aromatic ring that consists of two nitrogen atoms at positions 1 and 3 of the six-membered ring .
The synthesis of “2-(Piperidin-4-yloxy)pyrimidine” involves complex chemical reactions. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
The molecular structure of “2-(Piperidin-4-yloxy)pyrimidine” can be represented by the InChI code 1S/C9H13N3O/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2
. The molecular weight of the compound is 179.22 or 252.14 when it forms a dihydrochloride .
The chemical reactions involving “2-(Piperidin-4-yloxy)pyrimidine” are complex and involve multiple steps. Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
“2-(Piperidin-4-yloxy)pyrimidine” is a solid compound . Its IUPAC name is 2-(4-piperidinyloxy)pyrimidine
.
2-(Piperidin-4-yloxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives, which are characterized by a six-membered aromatic ring containing nitrogen atoms. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 2-(Piperidin-4-yloxy)pyrimidine is C9H12N2O, and it typically features a piperidine ring attached to the pyrimidine structure via an oxygen atom.
This compound can be sourced from various chemical suppliers and is classified as a heterocyclic organic compound. It is particularly relevant in the fields of pharmaceuticals and organic synthesis, serving as a building block for more complex molecules. The compound's unique structure allows for various modifications that can lead to different biological activities.
The synthesis of 2-(Piperidin-4-yloxy)pyrimidine can be achieved through several methods, often involving the reaction of piperidin-4-ol with substituted pyrimidines. One common approach includes:
The synthetic route can be optimized by adjusting temperature, time, and concentrations to improve yield and purity.
The molecular structure of 2-(Piperidin-4-yloxy)pyrimidine consists of:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its conformation and interactions with biological targets.
2-(Piperidin-4-yloxy)pyrimidine can participate in various chemical reactions, including:
Common reagents used in these reactions include sodium hydride for deprotonation and hydrogen peroxide for oxidation processes. The choice of solvent often influences reaction rates and yields.
The mechanism of action for 2-(Piperidin-4-yloxy)pyrimidine involves its interaction with specific biological targets, such as enzymes or receptors. The compound's structural features allow it to bind effectively to these targets, potentially modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors, leading to pharmacological effects.
Relevant analyses such as melting point determination, spectral analysis (NMR, IR), and elemental analysis provide further characterization of this compound.
2-(Piperidin-4-yloxy)pyrimidine has several applications in scientific research:
Research continues into its efficacy and safety profiles, aiming to uncover new applications in drug development and other fields.
The piperidine-pyrimidine hybrid scaffold serves as a privileged structural motif in epidermal growth factor receptor (EGFR) inhibition, particularly for addressing drug-resistant mutations in non-small cell lung cancer (NSCLC). This hybrid architecture strategically positions the pyrimidine nitrogen atoms for hinge region binding within the ATP pocket, while the piperidine oxygen linker enables optimal spatial orientation of the C-4 position for covalent bond formation with cysteine residues (e.g., Cys797 in EGFR^T790M^) [1]. Structural optimization focuses on three critical regions: (1) The pyrimidine core maintains essential hydrogen bonding with Met793; (2) The piperidine nitrogen often incorporates irreversible warheads like acrylamides targeting reactive cysteines; (3) Hydrophobic substituents at the piperidine 4-position enhance mutant-selective binding [1] [6].
Clinical inhibitors like osimertinib exemplify this design paradigm, where the pyrimidine component ensures high kinase affinity and the piperidine-derived acrylamide enables covalent inhibition. Computational analyses reveal that conformational flexibility of the piperidine ring allows adaptive binding to both active (DFG-in) and inactive (DFG-out) kinase conformations, crucial for overcoming steric hindrance from gatekeeper mutations. Recent designs incorporate macrocyclic constraints bridging the piperidine and pyrimidine rings to reduce entropic penalties upon binding, enhancing potency against exon 19 deletion and L858R/T790M double mutants by 3-5 fold compared to linear analogs [1].
Table 1: Structural Features of Piperidine-Pyrimidine EGFR Inhibitors
Compound | Pyrimidine Substitution | Piperidine Modification | Targeted Mutations |
---|---|---|---|
Osimertinib analog | C-4 anilino | 4-Acrylamido | EGFR^T790M^/L858R |
Lazertinib core | C-2 amino | 3-Fluoro substitution | EGFR^Del19^/T790M |
Avitinib derivative | Fused pyrrolopyrimidine | Methylpiperazine appendage | EGFR^T790M^ |
Regioselective functionalization at the pyrimidine C-4 position is pivotal for modulating electronic properties and steric bulk without disrupting essential pharmacophore geometry. Modern approaches overcome traditional limitations through three key strategies:
Halogen Dance Rearrangements: Utilizing lithium-halogen exchange at C-4 bromopyrimidines followed by quenching at -78°C enables selective bromine migration from C-4 to C-6, permitting sequential functionalization [7]. This method achieves >85% regioselectivity when conducted in THF with 2.2 equiv of LDA.
Directed Ortho-Metalation (DoM): N-oxides of 4-substituted pyrimidines undergo lithiation at C-2 with sec-BuLi/TMEDA, enabling introduction of aldehydes, carboxylic acids, or halogen groups prior to deoxygenation. This approach is particularly valuable for installing sterically demanding tert-alkyl groups incompatible with SNAr chemistry [7].
Transition-Metal Catalyzed Cross-Coupling: Palladium-catalyzed reactions show enhanced C-4 selectivity when employing SPhos ligand systems. Recent advances demonstrate that microwave-assisted Miyaura borylation at C-4 achieves >95% regioselectivity within 10 minutes, generating versatile boronic ester intermediates for Suzuki-Miyaura couplings [2] [7].
Table 2: Regioselective Functionalization Methods for Pyrimidine C-4 Position
Method | Conditions | Key Intermediate | Yield Range | Regioselectivity |
---|---|---|---|---|
Halogen Dance | LDA, THF, -78°C; Br₂ | 4-Bromo-6-substituted | 70-85% | >8:1 C4 vs C2 |
Directed Ortho-Metalation | Pyrimidine N-oxide, sec-BuLi, Electrophile | 2-Substituted N-oxide | 45-75% | >19:1 C2 selectivity |
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₃PO₄, dioxane, 80°C | 4-Arylpyrimidine | 60-92% | >20:1 C4 vs C2/C6 |
Fused heterocyclic systems significantly enhance the rigidity and target affinity of piperidine-pyrimidine hybrids. Thiophene fusion at the pyrimidine C-4/C-5 positions generates planar bicyclic cores that enforce coplanarity with ATP-binding residues, improving hydrophobic contact surfaces. Key synthetic approaches include:
Pyrrolo[3,2-d]pyrimidine Synthesis: Cyclocondensation of 4-aminopyrimidines with α-bromoketones yields 5H-pyrrolo[3,2-d]pyrimidines, where the piperidinyloxy group at C-2 positions the ring perpendicular to the kinase hinge region. These derivatives exhibit 5-8 fold improved inhibition (IC₅₀ = 8.2 nM) against EGFR^L858R/T790M^ compared to non-fused analogs due to enhanced van der Waals interactions with Leu718 and Gly719 [1] [6].
Thieno[3,2-d]pyrimidine Scaffolds: Via Gewald reaction, 2-aminothiophenes condense with ethoxymethylenemalonate followed by cyclization, producing thienopyrimidines with restricted bond rotation. Introduction of the piperidine moiety via nucleophilic substitution at C-4 maintains the vector for covalent warhead attachment while increasing metabolic stability (t₁/₂ > 120 min in human microsomes) [1].
Biophysical studies demonstrate that fused systems increase binding free energy by -2.8 kcal/mol through entropy compensation, with pyrrolo-fused derivatives showing superior cellular potency (EC₅₀ = 42 nM in PC-9 cells) due to improved membrane permeability. X-ray co-crystallography confirms that the fused thiophene system induces a 15° hinge shift that optimally positions Cys797 for covalent modification [6].
Table 3: Biological Activity of Fused Piperidine-Pyrimidine Derivatives
Fused System | EGFR^WT^ IC₅₀ (nM) | EGFR^T790M^ IC₅₀ (nM) | Cellular Potency (H1975) |
---|---|---|---|
Pyrimidine (Parent) | 18.5 ± 1.2 | 32.7 ± 2.1 | 156 ± 12 nM |
Pyrrolo[3,2-d]pyrimidine | 6.3 ± 0.8 | 8.2 ± 0.9 | 42 ± 3 nM |
Thieno[3,2-d]pyrimidine | 9.7 ± 1.1 | 12.5 ± 1.3 | 78 ± 6 nM |
Continuous flow processing addresses critical bottlenecks in synthesizing pharmaceutically relevant piperidine-pyrimidine intermediates, particularly for oxidation and nucleophilic substitution steps prone to exothermic runaway in batch reactors. Key implementations include:
Photocatalytic N-Oxidation: A 15-plate photoflow reactor with 365 nm LEDs achieves quantitative pyrimidine N-oxidation using catalytic tetraphenylporphyrin (0.5 mol%) and oxygen gas (2 bar), reducing reaction time from 18 hours (batch) to 8 minutes with >99% conversion [7]. This method eliminates over-oxidation byproducts observed in batch processes.
Nucleophilic Displacement: A Corning AFR module with static mixers enables high-temperature substitution (160°C) of 4-chloropyrimidine with 4-hydroxypiperidine in DMSO, achieving 98% conversion in 90 seconds residence time. The continuous process suppresses thermal degradation pathways that limit batch yields to 65-70% at lower temperatures [4] [7].
Critical parameters for scale-up include: (1) Precise stoichiometric control of piperidine nucleophile (1.05 equiv) via syringe pumps to minimize dimerization; (2) Inline aqueous workup with membrane separators for immediate removal of inorganic salts; (3) Continuous crystallization using anti-solvent addition (heptane:ethyl acetate 4:1) yielding >99.5% pure product at 2 kg/hour throughput. These systems demonstrate 30-40% reduction in E-factor compared to batch routes, primarily through solvent intensity reduction and elimination of intermediate isolations [7].
Organophotocatalytic multicomponent reactions provide rapid access to complex piperidine scaffolds directly from ammonium salts, bypassing traditional protecting group manipulations. The [1 + 2 + 3] annulation employs acridinium photoredox catalysts (e.g., [Mes-Acr-Ph]⁺) to generate alkyl radicals from alkenes, which undergo sequential addition to unsaturated carbonyls followed by ammonium salt trapping. Optimization reveals three critical aspects:
Radical Generation: Blue LED irradiation (456 nm) of 4-fluoro-β,β-dimethylstyrene generates benzylic radicals via single-electron oxidation (E₁/₂ = +2.03 V vs SCE) and subsequent deprotonation. Ammonium acetate serves as both nitrogen source and weak acid to facilitate radical generation [3].
Radical Addition: The electrophilic radical adds to methyl α-phenylacrylate with exclusive Markovnikov selectivity (98:2 regioselectivity), forming a stabilized benzylic radical that undergoes 6-exo-trig cyclization onto the enone system.
Iminium Trapping: The resultant enol radical reduces to enolate via single-electron transfer (SET) to the photocatalyst, closing the catalytic cycle. Spontaneous cyclization with ammonium ion forms the N-unprotected piperidinone core [3] [8].
Diastereoselectivity (up to 3.7:1 dr) is enhanced by LiBF₄ coordination to the enone carbonyl, locking the s-trans conformation. Substrate scope encompasses diverse alkene types: styrenes (71-99% yield), aliphatic alkenes (68-85%), and even vinyl lactones (79% yield). The methodology directly provides 2-(pyrimidin-2-yloxy)piperidin-4-ones when employing 2-ethylidene-4,6-dimethoxypyrimidine as the Michael acceptor component [3].
Table 4: Optimization of Photocatalytic [1+2+3] Piperidine Formation
Variation from Standard Conditions | Yield of 3a | Diastereomeric Ratio |
---|---|---|
Standard (NH₄OAc, LiBF₄, CH₃CN/PhCl) | 88% | 3.7:1 |
(NH₄)₂CO₃ instead of NH₄OAc | 41% | 1:1.1 |
Without LiBF₄ | 80% | 2.6:1 |
Zn(OTf)₂ (20 mol%) instead of LiBF₄ | 73% | 3.7:1 |
Without photocatalyst or light | ND | - |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7